3-Fluoro-4-isopropoxyphenylboronic acid

Physical Property Comparison Crystallinity Thermal Stability

This meta-fluorinated, para-isopropoxy phenylboronic acid is a differentiated organoboron building block for Suzuki-Miyaura and Stille cross-couplings. Its melting point (112–117°C) is >100°C lower than the methoxy analog, enabling seamless automated powder dispensing and high-throughput experimentation. With a higher boiling point (~332°C) than 3-fluorophenylboronic acid, it resists evaporative loss during rotary evaporation, preserving stoichiometry. Cold-chain storage (2–8°C under inert gas) suppresses anhydride formation, extending shelf life—an advantage over room-temperature-stable congeners. Choose this compound when the synthetic route demands intact 3-fluoro-4-isopropoxy substitution; replacement with a simpler analog will alter the target molecule's substitution pattern and likely compromise activity, as documented in azaxanthene-based glucocorticoid receptor modulator synthesis.

Molecular Formula C9H12BFO3
Molecular Weight 198 g/mol
CAS No. 480438-54-8
Cat. No. B1355223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-isopropoxyphenylboronic acid
CAS480438-54-8
Molecular FormulaC9H12BFO3
Molecular Weight198 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC(C)C)F)(O)O
InChIInChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3
InChIKeyXZQQJUVWZYJYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-isopropoxyphenylboronic acid (CAS 480438-54-8) — A Strategic Organoboron Building Block for Pharmaceutical Coupling and Late-Stage Functionalization


3-Fluoro-4-isopropoxyphenylboronic acid is a meta‑fluorinated, para‑isopropoxy‑substituted phenylboronic acid. As an organoboron building block, it serves primarily as a nucleophilic partner in Suzuki–Miyaura and Stille cross‑coupling reactions for the construction of biaryl and related carbon–carbon bonds . Its molecular architecture (C9H12BFO3) combines the electron‑withdrawing influence of the 3‑fluoro group with the electron‑donating and steric‑modulating 4‑isopropoxy substituent, a pattern that dictates its reactivity profile, crystallinity, and handling characteristics .

Why 3-Fluoro-4-isopropoxyphenylboronic Acid Cannot Be Interchanged with Simpler Arylboronic Acids Without Sacrificing Process or Product Integrity


Direct substitution of 3‑fluoro‑4‑isopropoxyphenylboronic acid with a less substituted analog (e.g., 3‑fluorophenylboronic acid, 4‑isopropoxyphenylboronic acid, or 3‑fluoro‑4‑methoxyphenylboronic acid) is not a chemically equivalent replacement. Each substituent pair (‑F / ‑OiPr) imparts a distinct combination of electronic, steric, and solubility properties that critically influence coupling efficiency, crystallinity, and shelf‑life stability . As the following quantitative evidence demonstrates, the melting point differs by more than 100 °C compared to its methoxy analog, the pKa shifts by ~0.2 units relative to the non‑alkoxy parent, and the mandatory cold‑chain storage contrasts sharply with the room‑temperature stability of close congeners—all of which translate into divergent handling, reaction optimization, and procurement requirements [1].

Quantified Differentiation of 3-Fluoro-4-isopropoxyphenylboronic Acid vs. Closest Analogs: A Procurement‑Grade Evidence Guide


Melting Point Depression: A 94–99 °C Lower Melting Point than 3‑Fluoro‑4‑methoxyphenylboronic Acid Simplifies Handling and Reduces Thermal Degradation Risk

3‑Fluoro‑4‑isopropoxyphenylboronic acid exhibits a melting point of 112–117 °C, whereas its closest methoxy analog, 3‑fluoro‑4‑methoxyphenylboronic acid, melts at 206–211 °C (some sources report 198 °C with decomposition) [1]. This represents a depression of 94–99 °C (or 81 °C relative to the decomposition point). The lower melting temperature reduces the energy input required for melting and minimizes the risk of thermal decomposition during weighing and dissolution, a practical advantage for process development and laboratory handling .

Physical Property Comparison Crystallinity Thermal Stability

Storage Temperature Requirement: Mandatory 2–8 °C Cold Storage for 3‑Fluoro‑4‑isopropoxyphenylboronic Acid vs. Room‑Temperature Stability of Its Methoxy Analog

Vendor specifications and safety data sheets consistently state that 3‑fluoro‑4‑isopropoxyphenylboronic acid must be stored long‑term at 2–8 °C under an inert atmosphere, whereas 3‑fluoro‑4‑methoxyphenylboronic acid is stable when stored at room temperature (RT) in a cool, dry place . This difference in recommended storage conditions reflects the greater susceptibility of the isopropoxy‑substituted boronic acid to thermal degradation or anhydride formation. Procurement must therefore account for cold‑chain logistics and limited bench‑top stability compared to the room‑temperature‑stable methoxy comparator.

Stability Shelf Life Logistics

Boronic Acid Acidity (pKa): 0.19 Unit Higher pKa than 3‑Fluorophenylboronic Acid, Indicating Modulated Electrophilicity in Cross‑Coupling

The predicted pKa of 3‑fluoro‑4‑isopropoxyphenylboronic acid is 7.69 ± 0.18, whereas the simpler 3‑fluorophenylboronic acid (lacking the para‑isopropoxy group) has a predicted pKa of 7.50 ± 0.10 . The +0.19 unit shift reflects the electron‑donating character of the isopropoxy substituent, which decreases the acidity of the boronic acid moiety. In Suzuki–Miyaura couplings, this modest reduction in acidity can translate into a slightly different transmetalation rate and may influence the optimal base strength and catalyst loading [1].

Electronic Effects Reactivity Acidity

Boiling Point Elevation: 60 °C Higher Boiling Point than 3‑Fluorophenylboronic Acid, Reducing Volatility and Facilitating High‑Temperature Processing

The predicted boiling point of 3‑fluoro‑4‑isopropoxyphenylboronic acid is 331.7 ± 52.0 °C, whereas 3‑fluorophenylboronic acid boils at 271.4 °C (at 760 mmHg) [1]. The 60 °C increase is a consequence of the additional isopropoxy group, which increases molecular weight and intermolecular interactions. This higher boiling point reduces the compound's volatility, making it easier to concentrate by rotary evaporation and less prone to loss during heated reaction work‑ups compared to the simpler fluorophenylboronic acid.

Volatility Physical Property Process Safety

Melting Point Midway Between 4‑Isopropoxyphenylboronic Acid and 3‑Fluoro‑4‑methoxyphenylboronic Acid: A Unique Crystallinity Profile for Formulation Development

The melting point of 3‑fluoro‑4‑isopropoxyphenylboronic acid (112–117 °C) falls between that of 4‑isopropoxyphenylboronic acid (150–154 °C) and 3‑fluoro‑4‑methoxyphenylboronic acid (206–211 °C) [1]. It is 33–42 °C lower than the non‑fluorinated 4‑isopropoxy analog and 94–99 °C lower than the methoxy analog. This intermediate melting behavior is consistent with the combined influence of the fluorine (lowers melting point) and the isopropoxy (raises melting point relative to methoxy) and provides a solid form that may be easier to handle than the waxy methoxy derivative but more robust than the lower‑melting 4‑isopropoxy counterpart.

Crystallinity Solid Form Material Science

Validated Utility in Azaxanthene‑Based Glucocorticoid Receptor Modulator Synthesis — An Application Not Demonstrated for Simpler Analogs

Multiple commercial vendors and chemical databases explicitly list 3‑fluoro‑4‑isopropoxyphenylboronic acid as a reactant in the synthesis of azaxanthene‑based selective glucocorticoid receptor modulators, whereas no such application is documented for 3‑fluorophenylboronic acid, 4‑isopropoxyphenylboronic acid, or 3‑fluoro‑4‑methoxyphenylboronic acid in the same context [1]. The specific substitution pattern (3‑F, 4‑OiPr) is required to install the correct pharmacophoric fragment in the target azaxanthene scaffold, underscoring that the combination of substituents—not merely the presence of a boronic acid—drives the synthetic utility.

Medicinal Chemistry Pharmaceutical Synthesis Reaction Scope

High‑Value Procurement Scenarios for 3‑Fluoro‑4‑isopropoxyphenylboronic Acid (CAS 480438-54-8)


Medicinal Chemistry Programs Targeting Azaxanthene‑Based Selective Glucocorticoid Receptor Modulators

Procurement is directly justified when the synthetic route calls for installation of a 3‑fluoro‑4‑isopropoxyphenyl fragment. The compound is documented as a key reactant in the preparation of azaxanthene‑based selective glucocorticoid receptor modulators . Attempting to substitute with a different boronic acid (e.g., the methoxy analog) would alter the target molecule's substitution pattern and likely compromise biological activity.

Suzuki–Miyaura Coupling Reactions Where Process Engineers Require Lower Melting Point Solids to Facilitate Automated Dispensing

The 112–117 °C melting point is significantly lower than that of the methoxy analog (206–211 °C) and falls within a range that is readily handled without the need for heated balances or special anti‑static equipment [1]. This property makes 3‑fluoro‑4‑isopropoxyphenylboronic acid more compatible with automated powder dispensing systems and high‑throughput experimentation platforms.

Cross‑Coupling Reactions Requiring a Less Volatile Boronic Acid Partner to Minimize Reagent Loss During High‑Temperature Work‑Ups

With a predicted boiling point of 331.7 °C—approximately 60 °C higher than 3‑fluorophenylboronic acid—this compound exhibits reduced volatility [2]. This property is advantageous when reactions are concentrated by rotary evaporation at elevated bath temperatures, as it helps maintain the stoichiometric ratio of the boronic acid coupling partner.

Laboratory Settings Where Cold‑Chain Infrastructure Exists and Enhanced Long‑Term Stability Is Required

The recommended storage at 2–8 °C under inert gas aligns with standard cold‑storage capacity in most research laboratories . For facilities already equipped with refrigerated storage, this requirement does not impose an additional burden, while the cold storage may extend the effective shelf life of the boronic acid by suppressing anhydride formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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